![molecular formula C15H11FN4OS B5859231 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea CAS No. 5667-30-1](/img/structure/B5859231.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
Übersicht
Beschreibung
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea, also known as FTY720, is a synthetic compound that was first developed as an immunosuppressant drug. It was later discovered to have potential therapeutic effects in other fields of medicine, including cancer research and neurology.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been extensively studied for its potential therapeutic effects in various fields of medicine. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. In neurology, it has been studied for its potential neuroprotective effects and ability to promote nerve regeneration. It has also been investigated for its potential in treating autoimmune diseases and transplant rejection.
Wirkmechanismus
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea involves its phosphorylation by sphingosine kinase 2 (SphK2) to form N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea-phosphate (FTY-P). FTY-P acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes, including cell proliferation and migration. By binding to S1P receptors, FTY-P prevents the egress of lymphocytes from lymphoid tissues, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects:
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis (the formation of new blood vessels), and modulation of immune responses. It has also been shown to promote nerve regeneration and protect against neurodegeneration in animal models. Additionally, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to have a cardioprotective effect, reducing the incidence of heart attacks and strokes in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea in lab experiments is its well-established mechanism of action, which allows for precise control of its effects on cells and tissues. Additionally, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is relatively stable and can be easily synthesized in large quantities. However, one limitation of using N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is its potential toxicity, as it has been shown to cause lymphopenia (reduced lymphocyte count) and other adverse effects in some patients.
Zukünftige Richtungen
There are several potential future directions for research on N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea. One area of interest is its potential in treating autoimmune diseases, including multiple sclerosis and rheumatoid arthritis. Additionally, N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has shown promise in treating various types of cancer, including breast, lung, and pancreatic cancer. Further research is needed to explore the full potential of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea in these and other areas of medicine.
Synthesemethoden
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is synthesized through a multi-step process that involves the conversion of 4-fluoroaniline to 4-fluorophenyl isothiocyanate. The isothiocyanate is then reacted with thiosemicarbazide to form the thiourea derivative, which is further converted to the thiadiazole ring through cyclization. The final step involves the reaction of the thiadiazole derivative with phenyl isocyanate to form N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea.
Eigenschaften
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTQNTKCWXODKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972115 | |
Record name | N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
CAS RN |
5667-30-1 | |
Record name | N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.